molecular formula C20H20FN3O4 B2944419 Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate CAS No. 1251546-14-1

Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

Cat. No.: B2944419
CAS No.: 1251546-14-1
M. Wt: 385.395
InChI Key: BFGSLOCQIDPPAW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a 2-oxoimidazolidine ring via an acetamido bridge. The 2-oxoimidazolidine moiety is substituted at the 3-position with a 2-fluorophenyl group, which introduces steric and electronic effects that influence reactivity and biological interactions.

Properties

IUPAC Name

ethyl 4-[[2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-2-28-19(26)14-7-9-15(10-8-14)22-18(25)13-23-11-12-24(20(23)27)17-6-4-3-5-16(17)21/h3-10H,2,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGSLOCQIDPPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate, also known as EFB-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and cancer treatment. This article explores its biological activity, including mechanisms of action, effects on specific cell types, and relevant case studies.

  • Molecular Formula : C20H20FN3O4
  • Molecular Weight : 385.395 g/mol
  • IUPAC Name : Ethyl 4-[[2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate

EFB-1 functions primarily as an inhibitor of cAMP-specific phosphodiesterase (PDE), impacting various signaling pathways involved in inflammatory responses. Its mechanism involves the following:

  • Inhibition of Superoxide Anion Release : EFB-1 significantly suppresses the release of superoxide anions (O2- -) from activated human neutrophils, which are critical mediators in inflammation and immune response .
  • Reduction of CD11b Expression : The compound also inhibits CD11b expression on neutrophils, which is associated with leukocyte adhesion and migration during inflammation .
  • cAMP Formation and Protein Kinase A Activity : EFB-1 treatment leads to increased cAMP levels and enhanced protein kinase A (PKA) activity in neutrophils, contributing to the attenuation of inflammatory responses .

Case Study 1: Trauma-Hemorrhagic Shock Model

A study conducted on rats subjected to trauma-hemorrhagic shock demonstrated that EFB-1 administration resulted in:

  • Improved Organ Function : Significant improvement in multiple organ dysfunction syndrome (MOD) was observed post-treatment.
  • Biochemical Markers : Decreased levels of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced liver damage.
  • Histological Improvements : Histological analysis showed reduced myeloperoxidase activity in various organs, suggesting decreased neutrophil infiltration and tissue damage .

Case Study 2: Anticancer Activity

Research has indicated that compounds structurally related to EFB-1 exhibit antiproliferative effects on cancer cell lines. For instance:

  • Cytotoxicity Against Tumor Cells : Analogues of EFB-1 have been tested against various tumor cell lines, showing significant cytocidal activity at micromolar concentrations.
  • Cell Cycle Arrest : These compounds often induce cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of EFB-1 compared to structurally related compounds:

Compound NameMechanismBiological ActivityReference
EFB-1PDE InhibitorInhibits O2- - release; reduces CD11b expression
SLC-149CAIX InhibitorEffective against triple-negative breast cancer cells
PIB-SOsAntiproliferativeInduces cell cycle arrest; cytotoxicity against tumor cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound shares structural similarities with several classes of heterocyclic derivatives, as outlined below:

Table 1: Structural Comparison with Analogs
Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity (if reported)
Target Compound Ethyl benzoate + 2-oxoimidazolidine 3-(2-fluorophenyl) substitution Not explicitly reported in evidence
W1 () Benzamide + benzimidazole-thio 2,4-dinitrophenyl, thioether linkage Antimicrobial, anticancer
I-6230 () Ethyl benzoate + pyridazine Phenethylamino linker, pyridazine ring Not specified
Compound A21 () Ethyl benzoate + benzimidazole-thio Unsubstituted benzimidazole, thioacetamido bridge Not explicitly reported
5Z4 Ligand () Complex polycyclic system Azide, tetrafluorobenzamido, pyran-methyl groups Likely high target specificity

Key Observations :

  • Fluorine vs.
  • Heterocyclic Diversity : Unlike pyridazine (I-6230) or benzimidazole (A21) analogs, the 2-oxoimidazolidine core in the target compound introduces a lactam ring, affecting hydrogen-bonding capacity and solubility .

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